
1-Bromo-3-(1-bromoethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1-bromoethyl)adamantane is an organobromine compound derived from adamantane, a tricyclic hydrocarbon. This compound features a bromine atom attached to the adamantane framework, specifically at the 1 and 3 positions, with an additional bromine atom on the ethyl group at the 1 position. The unique structure of adamantane imparts significant stability and rigidity to the compound, making it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
1-Bromo-3-(1-bromoethyl)adamantane is a derivative of adamantane, a type of organobromine compound Similar compounds like 1-bromoadamantane have been known to interact with α-, β-, and γ-cyclodextrins .
Mode of Action
For instance, 1-Bromoadamantane, upon hydrolysis, gives the alcohol 1-hydroxyadamantane . It also reacts with phenol to give para-adamantylphenol .
Biochemical Pathways
It’s worth noting that bromoadamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The solubility of a similar compound, 1-bromoadamantane, in water is reported to be insoluble , which could impact its bioavailability.
Result of Action
It’s known that bromoadamantane derivatives have a high reactivity, offering extensive opportunities for their utilization in the synthesis of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-bromoethyl)adamantane can be synthesized through a multi-step process involving the bromination of adamantane derivatives. One common method involves the initial bromination of adamantane to form 1-bromoadamantane, followed by further bromination to introduce the second bromine atom on the ethyl group. The reaction typically requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-bromoethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction Reactions: The compound can be reduced to form the corresponding adamantane derivatives with fewer bromine atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of adamantane-based ketones or alcohols. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
- Substitution reactions yield various adamantane derivatives with different functional groups.
- Reduction reactions produce less brominated adamantane compounds.
- Oxidation reactions result in adamantane-based ketones or alcohols.
Scientific Research Applications
1-Bromo-3-(1-bromoethyl)adamantane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex adamantane derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Adamantane derivatives, including those derived from this compound, are explored for their potential use in pharmaceuticals, particularly in the development of antiviral drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.
Comparison with Similar Compounds
1-Bromoadamantane: A simpler derivative with a single bromine atom, used as a precursor in various chemical reactions.
1,3-Dibromoadamantane: Another derivative with two bromine atoms on the adamantane core, similar to 1-Bromo-3-(1-bromoethyl)adamantane but without the ethyl group.
1-Hydroxyadamantane: An oxidation product of adamantane, used in the synthesis of other functionalized adamantane derivatives.
Uniqueness: this compound is unique due to the presence of both bromine atoms and the ethyl group, which imparts distinct reactivity and properties compared to other adamantane derivatives. Its structure allows for selective functionalization and the formation of complex molecules, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-3-(1-bromoethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOVSTJYLZJQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
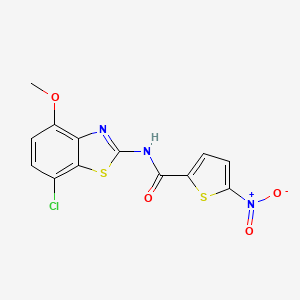
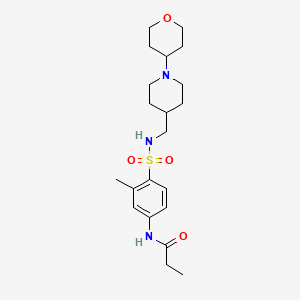

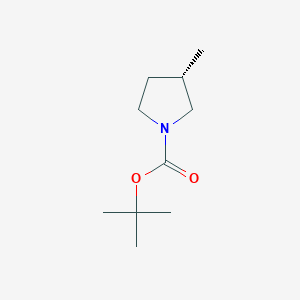
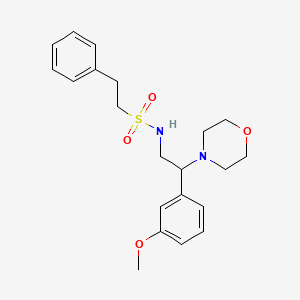
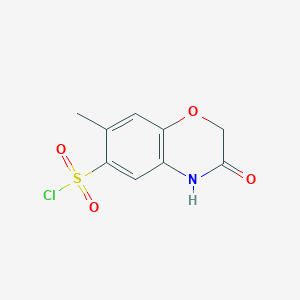
![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)
![N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2807602.png)
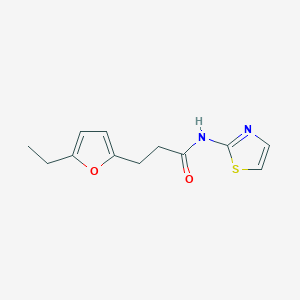
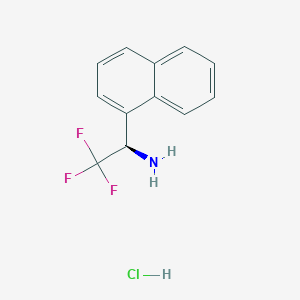

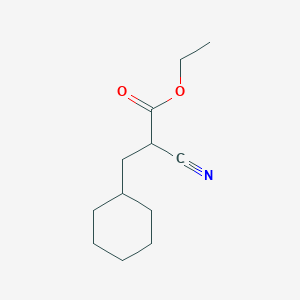
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)
